N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Description
N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide–hydrazone hybrid compound featuring a benzylidene moiety substituted with benzyloxy and methoxy groups, a 1,2,4-triazole core with 4-bromophenyl and phenyl substituents, and a sulfanyl acetohydrazide linker. This structure combines pharmacophoric elements known for enzyme inhibition (e.g., MAO, BACE-1) and antioxidant/anticancer activities .
Properties
Molecular Formula |
C31H26BrN5O3S |
|---|---|
Molecular Weight |
628.5 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H26BrN5O3S/c1-39-27-17-12-23(18-28(27)40-20-22-8-4-2-5-9-22)19-33-34-29(38)21-41-31-36-35-30(24-13-15-25(32)16-14-24)37(31)26-10-6-3-7-11-26/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+ |
InChI Key |
ATKLNJIVBFAXLP-HNSNBQBZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the benzyloxy and methoxyphenyl intermediates: This step involves the reaction of benzyl alcohol with methoxyphenyl derivatives under specific conditions.
Introduction of the bromophenyl and triazolyl groups: This step involves the use of bromophenyl derivatives and triazole compounds, often under catalytic conditions.
Final condensation reaction: The final step involves the condensation of the intermediate compounds to form the target compound under controlled temperature and pH conditions.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide. Research indicates that triazole derivatives exhibit potent activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have been shown to effectively combat antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antifungal Properties
Triazole derivatives are also recognized for their antifungal capabilities. The presence of the triazole ring in the compound enhances its interaction with fungal enzymes, potentially leading to effective treatments for infections caused by Candida species and other pathogenic fungi. Studies suggest that modifications to the triazole moiety can improve efficacy against resistant fungal strains .
Anticancer Potential
The compound's structure suggests potential anticancer applications. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific combination of the triazole group with hydrazone functionalities may enhance cytotoxic effects against tumors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key factors influencing activity include:
- Substituents on the Triazole Ring: Variations in halogen substitutions (e.g., bromine) can significantly affect biological activity.
- Hydrazone Linkage: The stability and reactivity of the hydrazone bond play a critical role in determining the compound's therapeutic efficacy.
Synthesis and Case Studies
The synthesis of this compound involves several key steps that allow for the introduction of functional groups critical for its biological activity. A notable synthesis method includes:
- Formation of Triazole Derivative: Utilizing a coupling reaction between appropriate aryl halides and thiourea derivatives.
- Hydrazone Formation: Reacting the synthesized triazole with acetohydrazide under acidic conditions to yield the final product.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzylidene Moiety
The benzylidene group’s substitution pattern critically impacts bioactivity. Key analogs include:
Key Insight : Electron-withdrawing groups (e.g., bromo, fluoro) enhance enzyme inhibition, while electron-donating groups (methoxy, benzyloxy) may optimize binding affinity .
Triazole Core Modifications
Variations in the 1,2,4-triazole ring’s substituents influence solubility and target selectivity:
Key Insight : Bulky aryl groups (e.g., bromophenyl, phenyl) enhance enzyme binding, while polar substituents (e.g., pyridine) improve solubility .
Enzyme Inhibition
Data from structurally related compounds:
Key Insight : Bromine and methoxy groups synergistically enhance enzyme inhibition and antioxidant capacity .
Anticancer Activity
Triazole-hydrazides with aryl substituents exhibit selective cytotoxicity:
Key Insight : Bulky hydrophobic groups (e.g., bromophenyl) improve glioblastoma selectivity .
Biological Activity
N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and case studies.
Chemical Structure and Properties
Molecular Formula: C23H20BrN4O3S
Molecular Weight: 488.40 g/mol
IUPAC Name: this compound
InChI Key: IGDUBXVJGOOQCN-LGJNPRDNSA-N
The compound consists of a benzyloxy and methoxy functional group attached to a hydrazide moiety, along with a triazole ring that contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the condensation of appropriate aldehydes and hydrazides under acidic or basic conditions. Common solvents for this reaction include ethanol or methanol, with purification achieved through recrystallization.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains and fungi. A study highlighted that certain benzimidazole derivatives displayed potent antifungal activity against Candida albicans with MIC values less than 0.25 μg/mL .
Anticancer Activity
Several studies have explored the anticancer potential of similar hydrazide derivatives. For example, compounds derived from benzimidazole have demonstrated moderate cytotoxicity against leukemia cell lines . The presence of the triazole moiety is believed to enhance the anticancer activity by interfering with cellular processes such as DNA replication and repair.
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within microbial cells or cancerous tissues. For instance, triazole derivatives may inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi . This inhibition disrupts cell membrane integrity and function.
Case Studies
- Antifungal Activity Against Candida albicans : A study found that a related compound exhibited significant antifungal effects with over 98% cell inhibition at low concentrations . This highlights the potential of triazole-containing compounds in treating fungal infections.
- Anticancer Properties : A derivative of a similar structure was tested for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
